

solubility profile of 4-(4-Pyridinyl)thiazole-2-thiol in common lab solvents

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Compound of Interest

Compound Name: 4-(4-Pyridinyl)thiazole-2-thiol

Cat. No.: B1322362

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Technical Guide: Solubility Profile of 4-(4-Pyridinyl)thiazole-2-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Pyridinyl)thiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential antibacterial and anti-tumor agents.

Derivatives of this compound have been noted for their antiproliferative activity against cancer cell lines such as MCF-7.^[1] Understanding the solubility profile of this compound in common laboratory solvents is fundamental for its application in synthetic reactions, formulation development, and biological assays. This guide provides a summary of its known solubility characteristics, a detailed protocol for its experimental determination, and relevant workflow diagrams.

Solubility Profile

Quantitative solubility data for **4-(4-Pyridinyl)thiazole-2-thiol** is not extensively documented in publicly available literature. However, based on chemical supplier information and qualitative descriptions, a general solubility profile has been compiled. The compound is characterized by low solubility in aqueous solutions and varying degrees of solubility in organic solvents.

Table 1: Qualitative Solubility of **4-(4-Pyridinyl)thiazole-2-thiol**

Solvent	Type	Qualitative Solubility	Reference
Water	Protic, Polar	Low Solubility	[2]
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	Soluble	[2]
Dimethylformamide (DMF)	Aprotic, Polar	Soluble	[2]
Ethanol	Protic, Polar	Certain Solubility	[2]
Dichloromethane (DCM)	Aprotic, Nonpolar	Different Degrees of Solubility	[2]

Note: "Soluble" indicates that the compound is likely to dissolve to a useful concentration for laboratory purposes, though the exact limit is not specified. Further experimental validation is required to establish quantitative values (e.g., in mg/mL or mmol/L).

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound such as **4-(4-Pyridinyl)thiazole-2-thiol** using the isothermal shake-flask method. This method is considered a gold standard for obtaining equilibrium solubility data.

3.1 Materials and Equipment

- **4-(4-Pyridinyl)thiazole-2-thiol** (solid, high purity)
- Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control

- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

3.2 Methodology

- Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of **4-(4-Pyridinyl)thiazole-2-thiol** in the chosen solvent or a suitable solubilizing co-solvent. These will be used to generate a calibration curve.
- Sample Preparation: Add an excess amount of solid **4-(4-Pyridinyl)thiazole-2-thiol** to a vial containing a known volume of the test solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
 - Dilute the filtered supernatant with a known volume of solvent to bring its concentration within the linear range of the analytical method.

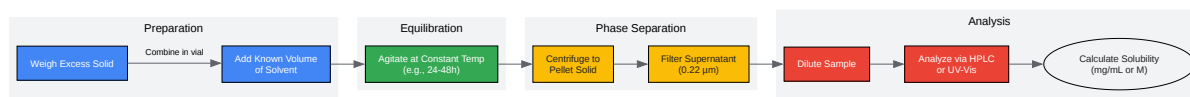
- Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
- Calculation: Use the generated calibration curve to calculate the concentration of **4-(4-Pyridinyl)thiazole-2-thiol** in the saturated solution, accounting for the dilution factor. The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental and Logical Workflows

Visualizing the experimental process and the compound's biological context is essential for clarity in research and development.

4.1 Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

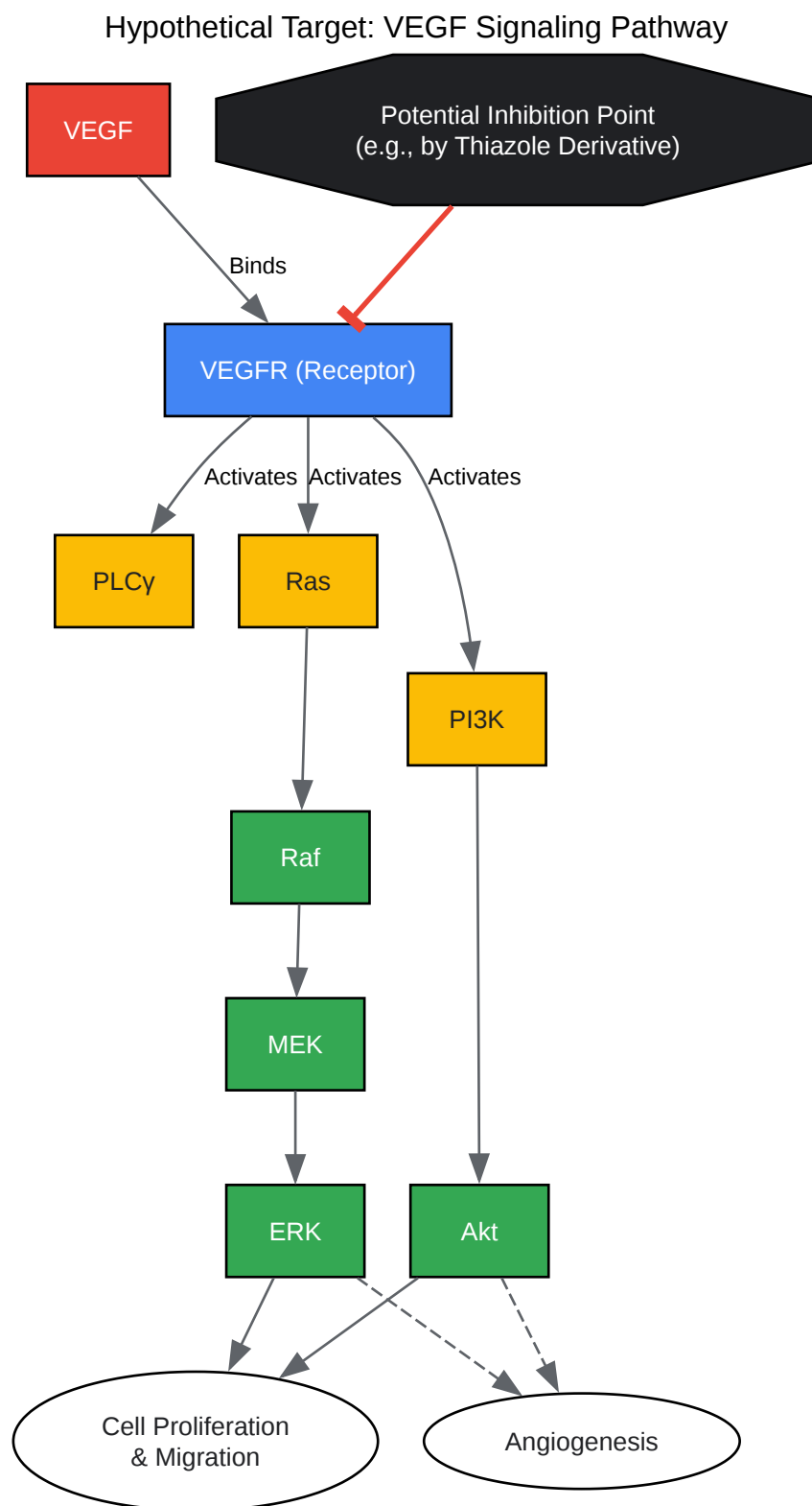


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Figure 1: Experimental workflow for solubility determination.

4.2 Representative Biological Signaling Pathway

Derivatives of **4-(4-Pyridinyl)thiazole-2-thiol** have shown potential as anti-proliferative and anti-angiogenesis agents. While the exact mechanism for this specific compound is not defined, a common pathway involved in these processes is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is critical for tumor angiogenesis. The diagram below represents a simplified version of this pathway, which could be a hypothetical target for such compounds.



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Figure 2: Simplified VEGF signaling pathway, a representative target.

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